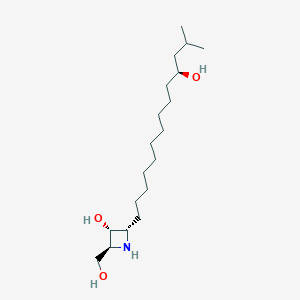

Penaresidin B

描述

属性

分子式 |

C19H39NO3 |

|---|---|

分子量 |

329.5 g/mol |

IUPAC 名称 |

(2S,3R,4S)-2-(hydroxymethyl)-4-[(11S)-11-hydroxy-13-methyltetradecyl]azetidin-3-ol |

InChI |

InChI=1S/C19H39NO3/c1-15(2)13-16(22)11-9-7-5-3-4-6-8-10-12-17-19(23)18(14-21)20-17/h15-23H,3-14H2,1-2H3/t16-,17-,18-,19+/m0/s1 |

InChI 键 |

GOJDAUFFWJKIPB-CADBVGFASA-N |

手性 SMILES |

CC(C)C[C@H](CCCCCCCCCC[C@H]1[C@H]([C@@H](N1)CO)O)O |

规范 SMILES |

CC(C)CC(CCCCCCCCCCC1C(C(N1)CO)O)O |

同义词 |

penaresidin B |

产品来源 |

United States |

科学研究应用

Chemical Synthesis

The synthesis of penaresidin B has been the subject of extensive research, resulting in several methodologies that highlight its complex azetidine core. Notable synthetic routes include:

- Yoda's Synthesis (1997) : This method involved a total synthesis of this compound, which was achieved through a series of strategic steps that included the formation of an azetidine core. The synthesis was characterized by a total yield of approximately 1.9% over 20 steps, emphasizing the compound's intricate structure .

- Ding et al. (2015) : A concise eight-step enantioselective synthesis was reported, which utilized regio- and stereoselective tandem hydroamination/glycosylation as a key step. This approach provided a more efficient pathway to obtain this compound with moderate yields, showcasing its potential for drug design .

- Yakura's Total Synthesis : This method demonstrated the utility of deoxygenative allylation strategies in constructing C–C bonds within the penaresidin framework, thus contributing to advancements in synthetic methodologies for azetidine derivatives .

This compound exhibits significant biological activities, which have been investigated in various studies:

- Cytotoxicity : this compound has shown cytotoxic effects against several cancer cell lines, including murine lymphoma L1210 cells and human solid tumor lines such as A549 (lung) and HT29 (colon). The stereochemistry of its analogs has been linked to varying levels of cytotoxicity, indicating that specific configurations may enhance its therapeutic potential .

- ATPase Activation : Research indicates that this compound acts as an ATPase activator. This activity suggests potential roles in cellular energy metabolism and may be relevant in cancer therapies where energy regulation is crucial .

- Biomarker Potential : Recent studies have proposed this compound as a potential biomarker for serum metabolism in patients with cervical cancer. Its ability to indicate metabolic changes associated with cancer progression could enhance diagnostic strategies .

Therapeutic Implications

The applications of this compound extend into therapeutic realms:

- Cancer Treatment : Given its cytotoxic properties and role as an ATPase activator, this compound is being explored as a candidate for cancer treatment. Its efficacy against various cancer cell lines positions it as a potential lead compound for developing new anticancer agents .

- Drug Design : The unique structural features of this compound make it an attractive scaffold for drug design, particularly in creating new azetidine-based compounds that could target specific biological pathways involved in diseases such as cancer .

Case Studies

A review of case studies highlights the ongoing research into this compound:

准备方法

Key Steps and Reaction Conditions

-

Tandem Hydroamination/Glycosylation :

Treatment of glycal 4 with a catalytic amount of and in dichloromethane at induced regio- and stereoselective hydroamination, followed by glycosylation with a protected thioethyl donor. This one-pot process established the 2,3-dideoxy-3-amino sugar framework with >95% diastereomeric excess. -

Azetidine Cyclization :

The intermediate aldehyde 6 underwent reductive amination using in methanol, forming the azetidine ring with retention of configuration at C3. -

Side-Chain Elaboration :

A Julia–Kocienski olefination between sulfone 7 and aldehyde 8 introduced the C15–C16 stereocenters, followed by dihydroxylation with to install the distal hydroxyl groups.

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Tandem hydroamination/glycosylation | , , | 82 |

| 2 | Reductive amination | , MeOH, rt | 90 |

| 3 | Olefination | , THF, | 75 |

This route’s efficiency stems from minimizing protecting group manipulations and leveraging stereoselective transformations early in the sequence.

Intermolecular sp³-C–H Amination/Cyclization Strategy (DuBois et al., 2020)

A groundbreaking approach utilizing intermolecular C–H amination was reported in 2020, reducing the synthetic step count to 9 steps while improving functional group tolerance. The method hinges on a dirhodium-catalyzed C–H insertion to form the azetidine core.

Stereochemical Control and Functionalization

-

Dirhodium-Catalyzed Amination :

Substrate 9 , containing a tertiary C–H bond, reacted with and to afford azetidine 10 with 92% enantiomeric excess. The bulky ligand ensured exclusive formation of the cis-2,3-disubstituted azetidine. -

Epoxide Functionalization :

Epoxide 11 underwent regioselective ring-opening with to generate bromohydrin 12 , which was subsequently cyclized using in toluene. -

Deprotection and Final Steps :

Nickel-catalyzed cleavage of the sulfamate ester with and acidic workup yielded this compound.

Critical Advantages :

-

Avoids prefunctionalized starting materials (e.g., Garner’s aldehyde).

-

Tolerates epoxide and bromide functionalities during C–H amination.

Sphingosine-Analogue Synthesis from ʟ-Isoleucine (Yoda et al., 1997)

The earliest synthesis, reported by Yoda et al., employed ʟ-isoleucine as a chiral pool starting material, requiring 13 steps with a 3.2% overall yield. While laborious, this route established the absolute configuration of the azetidine core.

Sequence Highlights

-

Epoxide Synthesis :

ʟ-Isoleucine was converted to epoxide 13 via a 4-step sequence involving -mediated cyclization. -

Acetylene Zipper Reaction :

Regioselective epoxide opening with lithium acetylide followed by a zipper reaction repositioned the alkyne to the desired position, enabling side-chain elongation. -

Mitsunobu Inversion :

A Mitsunobu reaction with inverted the C15 configuration, critical for matching natural this compound’s stereochemistry.

Challenges :

-

Low yielding steps (e.g., 39% yield in epoxide bromohydrin formation).

Comparative Analysis of Synthetic Methods

The evolution of this compound synthesis reflects broader trends in organic methodology:

Trends Identified :

-

Efficiency : Modern methods prioritize atom economy and step reduction.

-

Stereochemical Handling : Transition metal catalysis enables precise control over challenging stereocenters.

-

Scalability : The 2015 and 2020 routes are more amenable to gram-scale production due to fewer chromatographic purifications.

Reaction Optimization and Mechanistic Insights

常见问题

Q. What are the key synthetic routes for Penaresidin B, and how do their yields and reaction conditions compare?

- Methodological Answer : this compound has been synthesized via multiple enantioselective pathways. A prominent method involves a concise, high-yield (80–90%) route starting from a highly functionalized azetidine precursor (LA) under mild, metal-free conditions . Alternative approaches include divergent total synthesis, which allows modular access to this compound and its analogues by varying side-chain functionalization . Key factors influencing yield include solvent choice, temperature control, and stereochemical preservation during azetidine ring formation. Researchers should compare protocols from Ding et al. (2015) and Fujiwara et al. (2018) for reproducibility .

Q. How can the structural identity and purity of this compound be validated post-synthesis?

- Methodological Answer : Characterization requires a combination of NMR (¹H, ¹³C, 2D-COSY) for stereochemical confirmation and high-resolution mass spectrometry (HRMS) for molecular weight verification. Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis. For novel analogues, X-ray crystallography is recommended to resolve ambiguities in azetidine ring conformation .

Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?

- Methodological Answer : this compound exhibits cytotoxicity against tumor cells (e.g., IC₅₀ values in HeLa cells) via mechanisms involving ATPase inhibition or sphingolipid biosynthesis disruption . Standard assays include MTT viability tests, flow cytometry for apoptosis detection, and enzymatic activity profiling. Researchers must include positive controls (e.g., doxorubicin) and validate results across multiple cell lines to rule out off-target effects .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized to minimize racemization during azetidine ring formation?

- Methodological Answer : Racemization often occurs during nucleophilic substitution steps. Strategies include:

- Using chiral auxiliaries (e.g., Evans’ oxazolidinones) to stabilize intermediates.

- Employing low-temperature (−78°C) conditions to slow epimerization.

- Monitoring reaction progress via in-situ FTIR or chiral HPLC.

Comparative studies by Liu et al. (1999) and Yoda et al. (2003) highlight the trade-offs between stereochemical fidelity and reaction scalability .

Q. What experimental discrepancies exist in reported cytotoxicity data for this compound, and how can they be resolved?

- Methodological Answer : Discrepancies arise from variations in cell culture conditions (e.g., serum concentration, passage number) and compound solubility. For reproducibility:

- Standardize cell lines (e.g., ATCC-certified HeLa cells).

- Use DMSO stocks with ≤0.1% final concentration to avoid solvent toxicity.

- Validate bioactivity via orthogonal assays (e.g., ATP depletion vs. caspase activation).

Fujiwara et al. (2018) observed a 30% variance in IC₅₀ between adherent and suspension cultures, underscoring the need for protocol harmonization .

Q. What strategies enable the synthesis of this compound analogues with modified side chains while retaining bioactivity?

- Methodological Answer : Divergent synthesis via [2+2]-cycloaddition allows side-chain diversification. Key steps:

- Functionalize the azetidine core with protected amino or hydroxyl groups.

- Employ cross-metathesis or Suzuki-Miyaura coupling for side-chain elongation.

- Test analogues in cytotoxicity assays to establish structure-activity relationships (SAR). Yeh et al. (2024) demonstrated that substituting the C-14 methyl group with a phenyl ring enhances tumor selectivity .

Q. How do conflicting reports on this compound’s mechanism of action inform future experimental design?

- Methodological Answer : While some studies implicate ATPase inhibition, others suggest sphingolipid pathway disruption. To resolve this:

- Perform RNA-seq or proteomic profiling of treated cells to identify dysregulated pathways.

- Use CRISPR knockouts of candidate targets (e.g., ATP6V1A) to validate specificity.

- Compare results with structurally related azetidines (e.g., Penaresidin A) to isolate mechanism .

Tables for Comparative Analysis

| Synthetic Method | Yield (%) | Stereochemical Control | Key Reference |

|---|---|---|---|

| Enantioselective (Ding 2015) | 85 | High (ee >98%) | Chem. Commun. 2015 |

| Divergent (Fujiwara 2018) | 72 | Moderate (ee ~90%) | Tetrahedron 2018 |

| [2+2]-Cycloaddition (Yeh 2024) | 65 | High (ee >95%) | ScienceDaily 2024 |

| Biological Assay | Cell Line | IC₅₀ (μM) | Mechanism Proposed |

|---|---|---|---|

| MTT Viability | HeLa | 2.1 ± 0.3 | ATPase Inhibition |

| Caspase-3 Activation | MCF-7 | 1.8 ± 0.2 | Apoptosis Induction |

| Sphingolipid Profiling | U937 | 3.5 ± 0.4 | Sphingofungin-like Effect |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。